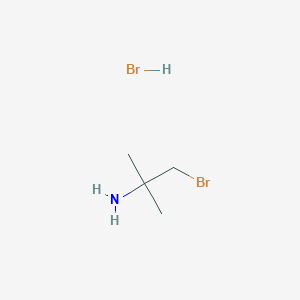

1-Bromo-2-methylpropan-2-amine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated organic compounds can involve multiple steps and different methodologies. For instance, ortho-Bromo(propa-1,2-dien-1-yl)arenes can be synthesized from 2-bromoaryl bromides using Pd catalysis in the presence of secondary amines, leading to the formation of enamines . Similarly, 2-bromo-[1-14C]ethanamine hydrobromide is synthesized from [2-14C]ethan-1-ol-2-amine hydrochloride by reaction with HBr at elevated temperatures . These methods suggest that the synthesis of 1-Bromo-2-methylpropan-2-amine hydrobromide could potentially be achieved through similar bromination reactions and the use of appropriate catalysts or reagents.

Molecular Structure Analysis

The molecular structure of brominated compounds can be influenced by the presence of substituents and the electronic effects they impart. For example, the dissociation energy of the carbon-bromine bond in 1,2-dibromo-3-(4-substituted)-phenylpropanes is influenced by the substituents, which can stabilize the resulting radical through delocalization . This implies that the structure of 1-Bromo-2-methylpropan-2-amine hydrobromide would also be affected by the methyl group and the amine, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including reductive elimination, ring-opening, and substitution. The electrochemical reduction of vicinal dibromides can lead to the formation of olefins with double-bond migration . Aziridinium salts can undergo sequential ring-opening by bromide and fluoride, leading to the synthesis of functionalized β-fluoro amines . These reactions demonstrate the reactivity of brominated compounds and suggest that 1-Bromo-2-methylpropan-2-amine hydrobromide could also participate in similar reactions, such as nucleophilic substitutions or eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For example, 1-bromopropane shows significant dermal absorption and evaporation rates, indicating its volatility and potential for dermal exposure . The solvolytic behavior of 2-bromo-2-methylpropanamides can lead to the formation of oxazolidinones and spiro-oxazolidinones, which are hydrolyzed under acidic conditions . These findings suggest that 1-Bromo-2-methylpropan-2-amine hydrobromide would also have specific solubility, stability, and reactivity characteristics that would need to be studied in detail.

Aplicaciones Científicas De Investigación

CO2 Capture

- Ionic Liquid Application: A study by Bates et al. (2002) demonstrated the use of an ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide for capturing CO2. This liquid can sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, with the advantages of being nonvolatile and water-independent.

Chemical Synthesis

- Synthesis of Labelled Compounds: Bach and Bridges (1982) developed a method to synthesize 2-Bromo-[1-14C]ethanamine hydrobromide from ethan-1-01-2-amine hydrochloride. This process involves a reaction with HBr and achieves a high yield and purity of the product (Bach & Bridges, 1982).

Catalysis

- Copper-Catalyzed Amination: Wang, Cai, and Ding (2009) reported on a copper-catalyzed cross-coupling reaction between aryl or heteroaryl halides and aqueous ammonia, mediated by copper(I) bromide and a specific catalyst. This method produces primary aromatic or heteroaromatic amines efficiently (Wang, Cai, & Ding, 2009).

Pharmacology

- Distribution in Biological Systems: A study by Graham (1964) on the distribution of (2-Bromoethyl)ethyl(naphth-1-ylmethyl)amine hydrobromide in rats found that it antagonizes the pressor response to adrenaline and is excreted in bile and urine, without crossing the placental barrier (Graham, 1964).

Organic Chemistry

- Intramolecular Bromoamination: Horning and Muchowski (1974) investigated the addition of bromine to certain compounds, leading to the formation of bromomethylpyrrolidines and subsequent products. This study contributes to the understanding of bromoamination reactions and their outcomes (Horning & Muchowski, 1974).

Safety And Hazards

Propiedades

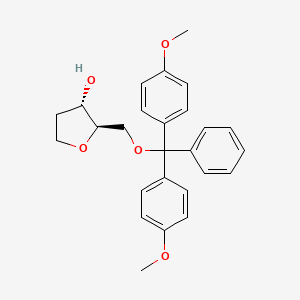

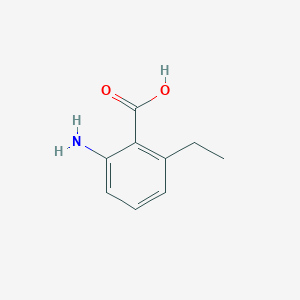

IUPAC Name |

1-bromo-2-methylpropan-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWNZVDRPLRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552315 |

Source

|

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylpropan-2-amine hydrobromide | |

CAS RN |

13892-97-2 |

Source

|

| Record name | NSC189809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)